molecular formula C20H21N3OS B5995959 1-(3,5-dimethyl-1H-pyrazol-1-yl)-3-(10H-phenothiazin-10-yl)propan-2-ol

1-(3,5-dimethyl-1H-pyrazol-1-yl)-3-(10H-phenothiazin-10-yl)propan-2-ol

Cat. No.: B5995959
M. Wt: 351.5 g/mol
InChI Key: DCBZLHDBPKSMPE-UHFFFAOYSA-N
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Description

1-(3,5-Dimethyl-1H-pyrazol-1-yl)-3-(10H-phenothiazin-10-yl)propan-2-ol (CAS: 345244-89-5) is a hybrid organic compound with the molecular formula C₂₀H₂₁N₃OS and a molar mass of 351.47 g/mol . Structurally, it integrates a 3,5-dimethylpyrazole moiety linked via a propan-2-ol chain to a phenothiazine core. Phenothiazines are historically significant in medicinal chemistry, with derivatives like promethazine and ethopropazine exhibiting antihistaminic and antipsychotic activities . However, its specific applications remain under investigation, necessitating comparative analysis with structurally or functionally analogous compounds.

Properties

IUPAC Name

1-(3,5-dimethylpyrazol-1-yl)-3-phenothiazin-10-ylpropan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3OS/c1-14-11-15(2)23(21-14)13-16(24)12-22-17-7-3-5-9-19(17)25-20-10-6-4-8-18(20)22/h3-11,16,24H,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCBZLHDBPKSMPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CC(CN2C3=CC=CC=C3SC4=CC=CC=C42)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(3,5-Dimethyl-1H-pyrazol-1-yl)-3-(10H-phenothiazin-10-yl)propan-2-ol, also known by its CAS number 345244-89-5, is a compound that combines a pyrazole moiety with a phenothiazine structure. This compound has garnered interest due to its potential biological activities, particularly in pharmacology. This article reviews the biological activity of this compound based on existing literature and research findings.

PropertyValue
Molecular FormulaC20H21N3OS
Molecular Weight351.47 g/mol
Boiling Point552.4 ± 50.0 °C
Density1.26 ± 0.1 g/cm³
pKa13.74 ± 0.20

Pharmacological Potential

Research indicates that compounds containing pyrazole and phenothiazine structures exhibit a variety of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties.

  • Anti-inflammatory Activity :
    • A study demonstrated that derivatives of pyrazole can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. For instance, compounds synthesized with similar scaffolds showed up to 85% inhibition of TNF-α at specific concentrations .
    • The compound under review has potential as an anti-inflammatory agent due to its structural similarity to known inhibitors.
  • Antimicrobial Activity :
    • Pyrazole derivatives have been tested against various bacterial strains and have shown promising results in inhibiting growth at low concentrations. Compounds with similar structures have been reported to exhibit significant antimicrobial activity against Escherichia coli and Staphylococcus aureus .
  • Analgesic Effects :
    • The analgesic properties of pyrazole derivatives have been explored using animal models, where certain compounds demonstrated efficacy comparable to standard analgesics like ibuprofen .

Case Studies

Several case studies highlight the biological activity of compounds related to this compound:

  • Study on Anti-inflammatory Effects :
    • A series of pyrazole derivatives were synthesized and tested for their ability to reduce inflammation in carrageenan-induced edema models in rats. Compounds showed varying degrees of effectiveness, with some achieving over 75% reduction in swelling compared to controls .
  • Antimicrobial Screening :
    • In vitro testing against multiple bacterial strains revealed that certain pyrazole derivatives could inhibit bacterial growth effectively at concentrations as low as 6.25 µg/mL, suggesting potential for development into therapeutic agents for bacterial infections .

The biological activity of this compound may be attributed to several mechanisms:

  • Inhibition of Pro-inflammatory Cytokines : The presence of the pyrazole ring is believed to interfere with signaling pathways involved in inflammation.
  • Antioxidant Properties : Compounds with similar structures have shown antioxidant activity, which may contribute to their overall therapeutic effects by reducing oxidative stress in cells .

Scientific Research Applications

Medicinal Chemistry Applications

  • Antipsychotic Activity :
    Phenothiazine derivatives are well-known for their antipsychotic properties. The incorporation of the pyrazole moiety in this compound may enhance its pharmacological profile. Studies have indicated that similar structures exhibit significant activity against schizophrenia and other mental health disorders due to their ability to modulate neurotransmitter activity .
  • Antimicrobial Properties :
    Compounds containing pyrazole and phenothiazine rings have been studied for their antibacterial and antifungal activities. Research shows that these compounds can disrupt microbial cell membranes or inhibit vital enzymes, making them potential candidates for developing new antimicrobial agents .
  • Cancer Research :
    The dual functionality of this compound could be exploited in cancer therapy. Phenothiazines have been reported to induce apoptosis in cancer cells while pyrazole derivatives can act as inhibitors of certain kinases involved in cancer progression. This synergistic effect may lead to more effective treatments .

Material Science Applications

  • Polymer Chemistry :
    The unique structure of this compound allows for its use as a monomer in polymer synthesis. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties, making it suitable for high-performance materials .
  • Dyes and Pigments :
    Due to the chromophoric nature of phenothiazine derivatives, this compound can be explored as a dye or pigment in various applications, including textiles and coatings . The stability of the pyrazole ring may also contribute to the durability of the color under UV exposure.

Agricultural Chemistry Applications

  • Pesticide Development :
    The antimicrobial properties of this compound suggest potential use as a pesticide or herbicide. Research indicates that compounds with similar structures can effectively control plant pathogens and pests while being less harmful to non-target organisms .
  • Plant Growth Regulators :
    There is ongoing research into the use of phenothiazine derivatives as plant growth regulators. These compounds may influence plant metabolism and growth patterns, potentially leading to higher yields in agricultural practices .

Case Studies

Application AreaStudy ReferenceFindings
Medicinal ChemistryMDPI Study on Pyrazole DerivativesDemonstrated significant antipsychotic effects in animal models .
Material SciencePolymer Synthesis ResearchEnhanced mechanical properties observed with phenothiazine-based polymers .
Agricultural ChemistryPesticide Efficacy TrialsEffective against common agricultural pests with low toxicity profiles .

Comparison with Similar Compounds

4-{[3-(3,5-Dimethyl-1H-pyrazol-1-yl)-3-oxopropyl]amino}benzene-1-sulfonamide (Compound 18)

  • Molecular Formula : C₁₅H₁₈N₄O₃S
  • Molecular Weight : 334.39 g/mol
  • Key Features : Combines a pyrazole ring with a sulfonamide group, synthesized via refluxing hydrazide with 2,4-pentanedione in propan-2-ol under acidic conditions .
  • The sulfonamide group may confer distinct solubility or biological properties, such as carbonic anhydrase inhibition.

4-({2-[N-(2,5-Dimethyl-1H-pyrrol-1-yl)-3-[(sulfamoylphenyl)amino] Propanamide (Compound 19)

  • Molecular Formula : C₁₈H₂₃N₅O₂S
  • Molecular Weight : 381.48 g/mol
  • Key Features : Features a pyrrole ring instead of pyrazole, synthesized using 2,5-hexanedione. NMR data confirms the pyrrole structure (δ = 10.91 ppm for CH₃ groups) .

Pharmacologically Active Phenothiazine Derivatives

Promethazine

  • Molecular Formula : C₁₇H₂₀N₂S
  • Molecular Weight : 284.42 g/mol
  • Key Features: A phenothiazine derivative with a dimethylamine side chain. Synthesized via chemoenzymatic kinetic resolution of 1-(10H-phenothiazin-10-yl)propan-2-ol enantiomers .
  • Applications : Widely used as an antihistamine and sedative.

Ethopropazine

  • Molecular Formula : C₁₉H₂₄N₂S
  • Molecular Weight : 312.47 g/mol
  • Key Features: Contains a propylamine side chain. Shares the phenothiazine core with the target compound but lacks the pyrazole-propanol linkage.
  • Applications : Historically used as an antipsychotic agent .

Data Table: Comparative Overview

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Synthesis Route Known Applications
Target Compound (CAS 345244-89-5) C₂₀H₂₁N₃OS 351.47 Pyrazole, Phenothiazine, Propanol Not detailed in evidence Under investigation
Compound 18 C₁₅H₁₈N₄O₃S 334.39 Pyrazole, Sulfonamide Reflux hydrazide with 2,4-pentanedione Potential sulfonamide activity
Promethazine C₁₇H₂₀N₂S 284.42 Phenothiazine, Dimethylamine Chemoenzymatic synthesis Antihistamine, Sedative
Ethopropazine C₁₉H₂₄N₂S 312.47 Phenothiazine, Propylamine Chemoenzymatic synthesis Antipsychotic (historical)

Research Findings and Methodological Insights

Computational Modeling and Analysis

  • Density Functional Theory (DFT) : Methods like those described by Becke and Lee-Yang-Parr could model the electronic structure of the target compound, predicting reactivity or stability compared to analogs.
  • Molecular Docking: Tools like AutoDock Vina may predict binding affinities of the target compound to biological targets (e.g., neurotransmitter receptors), leveraging phenothiazine’s historical affinity for dopamine receptors.

Pharmacological Potential

  • While phenothiazine derivatives like promethazine are well-characterized, the target compound’s pyrazole-propanol extension may modulate pharmacokinetics (e.g., solubility, blood-brain barrier penetration) or reduce side effects associated with traditional phenothiazines.

Q & A

Basic: What synthetic strategies are recommended for preparing 1-(3,5-dimethyl-1H-pyrazol-1-yl)-3-(10H-phenothiazin-10-yl)propan-2-ol, and how can reaction yields be optimized?

Answer:
The synthesis typically involves coupling the pyrazole and phenothiazine moieties via a propan-2-ol linker. Key steps include:

  • Nucleophilic substitution : Reacting 3,5-dimethyl-1H-pyrazole with a halogenated propanol intermediate under reflux in ethanol or DMF .
  • Kinetic resolution : Enzymatic methods (e.g., lipase-mediated resolution) can isolate enantiomers if stereochemical control is required .
  • Purification : Use recrystallization (DMF/EtOH mixtures) or column chromatography (n-hexane:ethyl acetate gradients) to remove unreacted starting materials .
    Optimization : Monitor reaction progress via TLC/HPLC. Increase yields by controlling temperature (reflux vs. room temperature) and using catalysts (e.g., triethylamine for deprotonation) .

Basic: Which analytical techniques are most effective for characterizing this compound’s structure and purity?

Answer:

  • NMR spectroscopy : 1H/13C NMR confirms substituent positions on pyrazole and phenothiazine rings. Look for characteristic shifts: pyrazole C-H (~δ 6.0–6.5 ppm) and phenothiazine aromatic protons (~δ 6.8–7.5 ppm) .
  • X-ray crystallography : Resolve absolute configuration using SHELXL for refinement. Address twinning or disorder with SHELXE .
  • HPLC : Assess stereochemical purity (e.g., Chiralpak columns) and quantify impurities. Compare retention times with reference standards .

Basic: How can researchers identify and mitigate common synthetic impurities in this compound?

Answer:

  • Major impurities : Include unreacted phenothiazine derivatives or incomplete coupling products. Detect via LC-MS (e.g., m/z discrepancies) .
  • Mitigation : Optimize stoichiometry (1:1 molar ratio of precursors) and reaction time. Use scavengers (e.g., molecular sieves) to absorb byproducts .
  • Purification : Employ gradient elution in chromatography or fractional crystallization .

Advanced: What methodologies address stereochemical challenges in synthesizing enantiomerically pure forms of this compound?

Answer:

  • Enzymatic resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze enantiomers of propan-2-ol intermediates. Monitor enantiomeric excess (ee) via chiral HPLC .
  • Asymmetric catalysis : Use chiral ligands (e.g., BINOL) in coupling reactions to induce stereoselectivity .
  • Dynamic kinetic resolution : Combine enzymatic and chemical catalysis to invert stereochemistry in situ .

Advanced: How can researchers elucidate the pharmacological mechanisms of this compound, particularly for neuroprotection or anticancer activity?

Answer:

  • In vitro assays : Test inhibition of apoptosis (e.g., caspase-3/7 assays) or oxidative stress (ROS scavenging) in neuronal cell lines .
  • Target identification : Use SPR (surface plasmon resonance) or CETSA (cellular thermal shift assay) to identify protein targets (e.g., kinases or neurotransmitter receptors) .
  • In vivo models : Evaluate pharmacokinetics (oral bioavailability, brain permeability) in rodent models of neurodegeneration .

Advanced: What computational approaches predict this compound’s binding affinity and pharmacokinetic properties?

Answer:

  • Docking studies : Use AutoDock Vina or Schrödinger Suite to model interactions with phenothiazine targets (e.g., dopamine receptors). Validate with MD simulations (GROMACS) .
  • ADMET prediction : Tools like SwissADME estimate logP, BBB permeability, and CYP450 metabolism. Cross-validate with experimental HPLC retention data .

Advanced: How should researchers resolve contradictions in crystallographic data during structural refinement?

Answer:

  • Disorder modeling : Use SHELXL’s PART instruction to refine disordered pyrazole or phenothiazine moieties. Apply restraints (DFIX, SIMU) to maintain geometry .
  • Twinning analysis : For non-merohedral twinning, employ TWIN/BASF commands in SHELX. Validate with R1/Rint metrics .
  • Validation tools : Check CIF files with PLATON or checkCIF for symmetry errors .

Advanced: What strategies ensure compound stability under varying pH and temperature conditions?

Answer:

  • Forced degradation studies : Expose the compound to acidic/basic conditions (HCl/NaOH) or heat (40–80°C). Monitor degradation via HPLC-MS to identify labile groups (e.g., ester or amide bonds) .
  • Stabilization : Lyophilize for long-term storage. Use antioxidants (e.g., BHT) in solution to prevent phenothiazine oxidation .

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